molecular formula C11H18N2O2 B2373356 ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate CAS No. 957043-25-3

ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B2373356
CAS No.: 957043-25-3
M. Wt: 210.277
InChI Key: XCZUSJYSGYITDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

ETP can be synthesized by the reaction between 1,3,5-trimethylpyrazole and ethyl (bromo)acetate in the presence of a base such as potassium carbonate. The product can be purified by recrystallization from an organic solvent.


Molecular Structure Analysis

The structure of ETP can be confirmed by various spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. The molecular formula of ETP is C11H18N2O2 and the molecular weight is 210.277.


Chemical Reactions Analysis

While specific chemical reactions involving ETP are not mentioned in the search results, pyrazole derivatives like ETP are known for their diverse pharmacological effects and have various applications in scientific research and industry .

Scientific Research Applications

Synthesis from Renewable Sources

A study by Flores et al. (2014) explores the efficient heterocyclization of compounds, including the synthesis of ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate derivatives. These derivatives were produced through a process utilizing levulinic acid, demonstrating a method for creating complex molecules from renewable sources (Flores et al., 2014).

Polymorphic Forms in Pharmaceuticals

Research by Vogt et al. (2013) examined polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, highlighting the challenges in analyzing such compounds due to their similar spectra and diffraction patterns (Vogt et al., 2013).

Crystallography and Structural Analysis

The structural analysis of compounds like ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, conducted by 李明 et al. (2005), showcases the relevance of crystallography in understanding the structure and potential applications of such chemicals, including their fungicidal and plant growth regulation activities (李明 et al., 2005).

Medicinal Chemistry and Pharmaceutical Development

Studies like those by Cheng Huansheng (2013) on the synthesis of dabigatran etexilate, involving ethyl 3-(pyridin-2ylamino)propanoate, illustrate the compound's utility in developing pharmaceuticals, highlighting the complex synthetic pathways involved in drug development (Cheng Huansheng, 2013).

Anticancer Research

Liu et al. (2019) designed a new heterocyclic compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which showed promising in vitro anticancer activity against human gastric cancer cell lines, emphasizing the potential of such compounds in cancer research (Liu et al., 2019).

Properties

IUPAC Name

ethyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZUSJYSGYITDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve ethyl 4-acetyl-5-oxohexanoate (2.00 g, 9.99 mmol) in acetic acid (21 mL). Add methyl hydrazine (589 μL, 10.99 mmol) and stir at room temperature for 18 hr. Concentrate and dissolve residue in ethyl acetate. Wash ethyl acetate layer with saturated aqueous sodium bicarbonate solution. Extract aqueous layer twice with ethyl acetate, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 100% ethyl acetate:hexanes) to give 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionic acid ethyl ester (1.95 g, 93%). MS (ES): m/z=211 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
methyl hydrazine
Quantity
589 μL
Type
reactant
Reaction Step Two

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